molecular formula C6H4F3NS2 B11761368 5-Trifluoromethylsulfanyl-3h-pyridine-2-thione

5-Trifluoromethylsulfanyl-3h-pyridine-2-thione

Cat. No.: B11761368
M. Wt: 211.2 g/mol
InChI Key: KBTOLYNAZZGYBD-UHFFFAOYSA-N
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Description

5-Trifluoromethylsulfanyl-3h-pyridine-2-thione is a heterocyclic compound characterized by the presence of a trifluoromethylsulfanyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-(trifluoromethyl)pyridine-2-thiol with chlorine gas in hydrochloric acid solution to form 5-trifluoromethylpyridine-2-sulfonyl chloride . This reaction requires controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Trifluoromethylsulfanyl-3h-pyridine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Trifluoromethylsulfanyl-3h-pyridine-2-thione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Trifluoromethylsulfanyl-3h-pyridine-2-thione involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various cellular processes, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Trifluoromethylsulfanyl-3h-pyridine-2-thione is unique due to the presence of both the trifluoromethylsulfanyl group and the pyridine ring, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C6H4F3NS2

Molecular Weight

211.2 g/mol

IUPAC Name

5-(trifluoromethylsulfanyl)-3H-pyridine-2-thione

InChI

InChI=1S/C6H4F3NS2/c7-6(8,9)12-4-1-2-5(11)10-3-4/h1,3H,2H2

InChI Key

KBTOLYNAZZGYBD-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=NC1=S)SC(F)(F)F

Origin of Product

United States

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